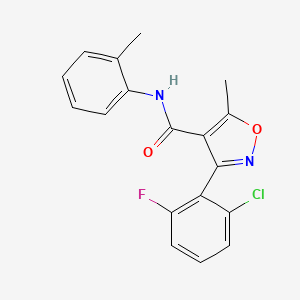

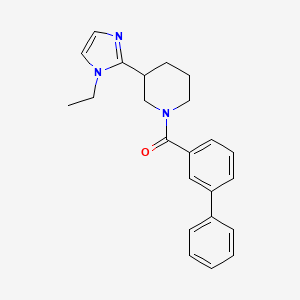

![molecular formula C15H10N4O3S B5542850 N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide, commonly referred to as NCTB, is a chemical compound that has recently gained attention in the scientific community due to its potential use in research applications.

Scientific Research Applications

Structural and Spectroscopic Analysis

Research on N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide and its derivatives has demonstrated significant interest in understanding their structural, spectroscopic, and molecular electrostatic potential (MESP) characteristics. In a study by Fayomi et al. (2021), the structural and spectroscopic properties of ten synthesized derivatives of carbonothionylbenzamide were examined, highlighting the long-range effect of the amino substituent on atomic and bond properties, particularly impacting the C=O and C=S bonds of the carbonothionylamide moiety. This effect was supported by 13C NMR shielding, IR wavenumber, and bond strength analyses. Additionally, the meta-derivatives were found to be more thermodynamically stable than the para-derivatives, with higher HOMO and LUMO energy levels, indicating a more electron-rich center in the meta-molecules (Fayomi, Adeniyi, & Sha’Ato, 2021).

Synthesis of Benzothiazine Derivatives

Another significant application involves the synthesis of 4H-1,4-benzothiazine derivatives from 2-aminobenzenethiols, as explored by Kobayashi et al. (2006). This process involves deprotonation with sodium hydride or potassium tert-butoxide, followed by trapping with various electrophiles, showcasing the versatility of these compounds in organic synthesis (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).

Anticonvulsant Potential of Retrobenzamides

In the field of medicinal chemistry, retrobenzamides, including N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides, have been developed with a design aimed at phenytoinergic agents. These compounds have shown promising anticonvulsant and neurotoxic properties in animal models, indicating their potential in epilepsy treatment. The aminoretrobenzamides, in particular, demonstrated good anticonvulsant activity in the maximal electroshock-induced seizures (MES) test (Bourhim, Kanyonyo, Lambert, Poupaert, Stables, & Vamecq, 1997).

Properties

IUPAC Name |

N-[(2-cyanophenyl)carbamothioyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c16-9-10-5-1-3-7-12(10)17-15(23)18-14(20)11-6-2-4-8-13(11)19(21)22/h1-8H,(H2,17,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMANMBVNISPHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

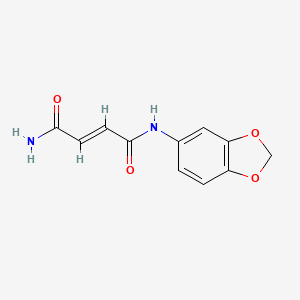

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)

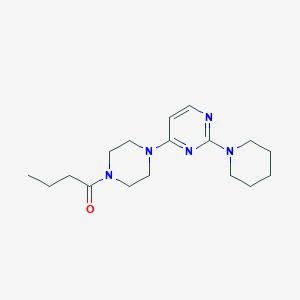

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

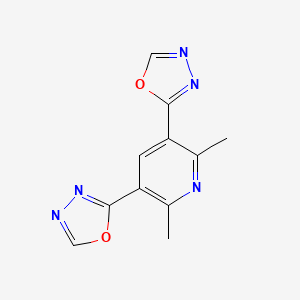

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)